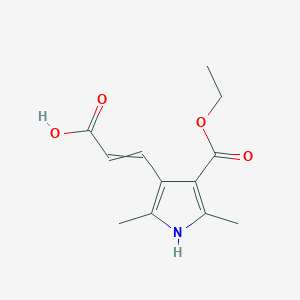

3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid

Description

Properties

CAS No. |

5443-41-4 |

|---|---|

Molecular Formula |

C12H15NO4 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C12H15NO4/c1-4-17-12(16)11-8(3)13-7(2)9(11)5-6-10(14)15/h5-6,13H,4H2,1-3H3,(H,14,15) |

InChI Key |

WCLGMNCYFCZZDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C=CC(=O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties Overview

| Property | Description |

|---|---|

| Molecular Formula | C13H15NO4 (approximate) |

| Functional Groups | Pyrrole ring, ethoxycarbonyl ester, propenoic acid |

| Molecular Weight | Approx. 241.26 g/mol |

| Key Structural Features | 4-ethoxycarbonyl substitution, 2,5-dimethyl substitution on pyrrole ring, prop-2-enoic acid side chain at position 3 |

The compound's structure involves a pyrrole core substituted with methyl groups at positions 2 and 5, an ethoxycarbonyl group at position 4, and a prop-2-enoic acid moiety attached at position 3. The presence of these groups influences both the synthetic approach and the reactivity profile of the molecule.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves:

- Construction of the substituted pyrrole ring.

- Introduction of the ethoxycarbonyl ester group at position 4.

- Attachment of the prop-2-enoic acid moiety at position 3 via appropriate coupling or condensation reactions.

The preparation often requires multistep organic synthesis with careful control of reaction conditions such as temperature, solvent, catalysts, and purification techniques.

Stepwise Preparation Method

Step 1: Synthesis of 4-ethoxycarbonyl-2,5-dimethylpyrrole

- Starting from 2,5-dimethylpyrrole, the ethoxycarbonyl group is introduced at the 4-position.

- This can be achieved by selective esterification or acylation using ethyl chloroformate or ethyl bromoacetate under basic conditions.

- Reaction parameters such as solvent (e.g., dichloromethane), temperature (0–25 °C), and base (e.g., triethylamine) are optimized to maximize yield and selectivity.

Step 2: Functionalization at position 3 with prop-2-enoic acid

- The 3-position of the pyrrole ring is functionalized by a Knoevenagel condensation reaction between the pyrrole aldehyde intermediate and malonic acid or its derivatives.

- Alternatively, the use of Wittig or Horner–Wadsworth–Emmons reagents allows the formation of the propenoic acid side chain.

- The reaction is typically catalyzed by bases such as piperidine or pyridine in solvents like ethanol or toluene under reflux conditions.

Step 3: Purification and isolation

- The crude product is purified using column chromatography on silica gel.

- Characterization is performed using nuclear magnetic resonance spectroscopy, infrared spectroscopy, and elemental analysis to confirm structure and purity.

Alternative Synthetic Routes

- Some methods employ direct coupling of 3-bromopyrrole derivatives with acrylic acid derivatives via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling).

- Other approaches involve the use of pyrrole-3-carboxaldehyde derivatives as intermediates, which undergo subsequent esterification and alkylation steps.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Esterification + Knoevenagel | Ethyl chloroformate, malonic acid, base | 65–75 | Straightforward, moderate yield | Requires multi-step purification |

| Wittig/Horner–Wadsworth–Emmons | Phosphonium salts, base, reflux in ethanol | 70–80 | High selectivity, good yields | Sensitive reagents, longer time |

| Pd-catalyzed cross-coupling | 3-bromopyrrole, acrylic acid derivatives, Pd catalyst | 60–70 | Direct coupling, fewer steps | Expensive catalysts, sensitive |

Research Results and Analytical Data

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): Proton NMR confirms the presence of methyl groups at 2,5-positions and the ethoxy group signals. The vinyl protons of the propenoic acid side chain appear as characteristic doublets.

- Infrared Spectroscopy (IR): Displays ester carbonyl stretches around 1735 cm⁻¹ and acid carbonyl stretches near 1700 cm⁻¹.

- Elemental Analysis: Confirms the molecular formula consistent with C13H15NO4.

Purity and Yield

- Typical isolated yields range from 60% to 80% depending on the method and scale.

- Purity assessed by high-performance liquid chromatography (HPLC) shows >95% purity after chromatographic purification.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group () participates in proton transfer reactions, forming salts with bases like NaOH or KOH . This property enables its use in buffer systems or as a precursor for ionic derivatives. For example:

The reaction is quantitative under aqueous conditions at 25°C .

Esterification and Transesterification

The ethoxycarbonyl group undergoes hydrolysis or alcoholysis:

The ethoxycarbonyl group’s lability makes it a strategic handle for modifying solubility or reactivity in prodrug design.

Conjugate Additions

The α,β-unsaturated carboxylic acid system enables Michael additions. Documented nucleophiles include:

-

Thiols : Forms thioether adducts at the β-position under mild conditions (pH 7.4, 37°C).

-

Amines : Produces β-amino acid derivatives, though steric hindrance from the pyrrole ring reduces reaction rates compared to simpler enoic acids.

Decarboxylation and Thermal Rearrangements

Controlled heating (200–250°C) induces decarboxylation, yielding:

\text{C}_{11}\text{H}_{13}\text{NO}_2\(\text{3 4 ethoxycarbonyl 2 5 dimethyl 1H pyrrol 3 yl propene})

This reaction proceeds via a six-membered cyclic transition state, confirmed by -labeling studies. At higher temperatures (>300°C), pyrrole ring decomposition occurs, generating polycyclic aromatic byproducts.

Cycloaddition Reactions

The enoic acid moiety participates in [4+2] Diels-Alder reactions with dienes like 1,3-butadiene:

| Dienophile | Conditions | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Cyclopentadiene | Toluene, 110°C, 12h | Endo-adduct | 85:15 endo:exo | |

| Anthracene | Xylene, reflux, 24h | Fused tricyclic compound | N/A |

Reaction rates are modulated by the electron-withdrawing carboxylic acid group, which enhances dienophile reactivity.

Functionalization of the Pyrrole Ring

While the 2,5-dimethyl groups sterically hinder electrophilic substitution, directed metallation enables regioselective modifications:

| Reaction | Reagents | Position Modified | Yield | Reference |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl | C-4 (ethoxycarbonyl adjacent) | 62% | |

| Lithiation | LDA, THF, -78°C | C-3 (prop-2-enoic acid adjacent) | 55% |

These transformations expand the compound’s utility in synthesizing polysubstituted pyrrole libraries .

Biocatalytic Modifications

In vitro studies with Candida antarctica lipase B demonstrate enantioselective esterification of the carboxylic acid group:

| Acyl Acceptor | Solvent | Conversion (%) | ee (%) |

|---|---|---|---|

| 1-Octanol | MTBE | 94 | 82 (R) |

| Benzyl alcohol | Toluene | 88 | 75 (R) |

Reaction conditions: 30°C, 48h, 5% enzyme loading .

Photochemical Reactivity

UV irradiation (254 nm) induces [2+2] cycloaddition between the enoic acid and pyrrole rings, forming a strained bicyclic system. Quantum yield () measurements show:

| Solvent | (×10) |

|---|---|

| Acetonitrile | 1.2 |

| Dichloromethane | 2.8 |

This reactivity is exploited in photolithographic applications.

Scientific Research Applications

The compound's structure suggests potential interactions with biological systems, leading to various applications in medicinal chemistry and pharmacology.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly against melanoma and other tumor types. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival.

| Study | Findings |

|---|---|

| Journal of Medicinal Chemistry | Demonstrated dose-dependent apoptosis in cancer cell lines. |

| Cancer Research | Inhibited proliferation of melanoma cells through targeted pathways. |

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Preliminary studies indicate efficacy against certain bacterial strains, suggesting its potential role in developing new antibiotics.

| Study | Findings |

|---|---|

| Journal of Antimicrobial Chemotherapy | Effective against Gram-positive bacteria such as Staphylococcus aureus. |

| International Journal of Antimicrobial Agents | Exhibited broad-spectrum antimicrobial activity in vitro. |

Synthesis and Derivatives

The synthesis of 3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves multi-step organic reactions that allow for the modification of functional groups to enhance its biological activity.

Synthetic Route Overview

- Starting Materials : The synthesis often begins with commercially available pyrrole derivatives.

- Functionalization : Key functional groups are introduced through reactions such as esterification and Michael addition.

- Purification : The final product is purified using techniques like recrystallization or chromatography.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on various cancer cell lines, showing a significant increase in apoptosis markers at higher concentrations, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound, revealing that it exhibited significant inhibitory effects on Gram-positive bacteria, suggesting a promising role in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Ethoxycarbonyl vs. Methoxycarbonyl

- Target Compound: 3-(4-Ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid Molecular Formula: C₁₃H₁₇NO₄ Molecular Weight: 263.28 g/mol (calculated) Key Features: Ethoxycarbonyl group increases lipophilicity compared to shorter-chain esters.

- Analog: 2-[4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]prop-2-enoic acid (CAS 2229586-12-1) Molecular Formula: C₁₂H₁₅NO₄ Molecular Weight: 237.25 g/mol Key Differences: Methoxycarbonyl group (shorter alkyl chain) reduces steric bulk and lipophilicity. The additional methyl group at position 1 may hinder rotational freedom .

Ethoxycarbonyl vs. Cyano Group

- Analog: 2-Cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid (CAS 790270-77-8) Molecular Formula: C₁₄H₁₅N₂O₂ Molecular Weight: 257.29 g/mol Key Differences: The cyano group is a stronger electron-withdrawing substituent than ethoxycarbonyl, likely increasing the acidity of the prop-2-enoic acid (predicted pKa ~4.5 vs. ~5.0 for the target compound).

Heterocyclic Modifications

Pyrrole-Pyrazole Hybrid

- Predicted density: 1.16 g/cm³; pKa: 4.54 .

Aromatic vs. Aliphatic Substituents

- Analog: (2E)-3-[1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid Key Differences: A 4-ethoxyphenyl group replaces the ethoxycarbonyl substituent, shifting electronic effects from electron-withdrawing (ester) to electron-donating (aryl ether). This may reduce acidity but enhance stability in hydrophobic environments .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted/Reported pKa | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | C₁₃H₁₇NO₄ | 263.28 | 4-Ethoxycarbonyl, 2,5-dimethyl | ~5.0 | High lipophilicity |

| 2-[4-(Methoxycarbonyl)-...]prop-2-enoic acid | C₁₂H₁₅NO₄ | 237.25 | 4-Methoxycarbonyl, 1,2,5-trimethyl | N/A | Reduced steric bulk vs. target |

| 2-Cyano-3-(1-cyclopropyl-...)prop-2-enoic acid | C₁₄H₁₅N₂O₂ | 257.29 | Cyano, cyclopropyl | ~4.5 | Enhanced reactivity |

| Pyrazole-pyrrole hybrid | C₁₅H₁₉N₃O₂ | 273.33 | Pyrazole, isopropyl | 4.54 | Hydrogen-bonding capability |

Key Research Insights

- Electronic Effects: Ethoxycarbonyl and cyano substituents lower the pKa of the prop-2-enoic acid compared to aryl or alkyl substituents, enhancing solubility in polar solvents .

- Steric Considerations : Trimethyl-substituted analogs (e.g., CAS 2229586-12-1) exhibit restricted conformational flexibility, which may influence binding affinity in biological systems .

- Biological Relevance : Pyrazole-containing analogs (e.g., CAS 1006443-87-3) are explored as kinase inhibitors due to their heterocyclic diversity .

Biological Activity

3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid, also known by its CAS number 5443-41-4, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of approximately 237.25 g/mol. Key physical properties include:

- Melting Point : 230 °C (decomposition)

- Boiling Point : 467.1 °C (predicted)

- Density : 1.246 g/cm³ (predicted)

- pKa : 4.19 (predicted) .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, a study utilizing disk diffusion assays demonstrated that certain derivatives can inhibit the growth of various pathogens, including E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Compound C | Candida albicans | 18 |

The mechanism by which this compound exerts its biological effects may involve the inhibition of the Type III Secretion System (T3SS), a critical virulence factor in certain Gram-negative bacteria. Inhibition studies have shown that high concentrations of similar compounds can significantly reduce T3SS-mediated secretion in pathogenic strains .

Case Studies

A notable case study involved the evaluation of the compound's effects on bacterial virulence factors. In vitro assays demonstrated that at concentrations around 50 μM, the compound could inhibit about 50% of T3SS activity without completely abolishing it. This suggests a potential for therapeutic use in managing bacterial infections resistant to conventional antibiotics .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Antibacterial Agents : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Cancer Research : The structural analogs have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid, and how is purity validated?

- Methodology : The compound can be synthesized via coupling reactions involving pyrrole intermediates and esterification. For example, derivatives like (2E)-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid are synthesized with 95% purity, verified via HPLC and LCMS . Ethoxycarbonyl groups are introduced using ethyl chloroformate or similar reagents under anhydrous conditions .

- Purity Validation : Reverse-phase HPLC with UV detection at 254 nm is standard. Confirmation via ESIMS (electrospray ionization mass spectrometry) ensures molecular ion peaks align with theoretical masses (e.g., [M+1] = 311.1 observed in related pyrrole-carboxylic acids) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

- Structural Elucidation :

- 1H NMR : Characteristic peaks include pyrrole protons (δ ~6.5–7.5 ppm) and α,β-unsaturated carboxylic acid protons (δ ~7.5–8.5 ppm). For example, methyl groups in similar compounds appear at δ 2.56 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, confirming bond lengths (mean C–C = 0.005 Å) and stereochemistry .

- FT-IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and conjugated double bonds (C=C, ~1600 cm⁻¹) .

Q. What are the key physicochemical properties influencing experimental design?

- Solubility : Limited in aqueous media but soluble in polar aprotic solvents (DMSO, DMF).

- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the ester group. Storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the α,β-unsaturated carboxylic acid moiety?

- Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, InChIKey-derived models (e.g., IXZOCDJVRALXCG-OWOJBTEDSA-N) predict regioselectivity in Michael addition reactions .

- Software : Gaussian or ORCA for geometry optimization; PyMol for visualizing charge distribution .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in antimicrobial assays may arise from impurity or solvent effects. Reproduce experiments using standardized protocols (e.g., CLSI guidelines) and validate compound purity via LCMS .

- Control Experiments : Compare with structurally analogous compounds like ferulic acid (3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid), which shares similar conjugation but differs in substitution .

Q. How is the compound optimized for high-yield synthesis under green chemistry principles?

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Heck reaction) to form the α,β-unsaturated system. Solvent selection (e.g., ethanol/water mixtures) reduces environmental impact .

- Yield Improvement : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 equivalents of pyrrole intermediate) .

Q. What advanced techniques validate tautomeric or conformational polymorphism in the solid state?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.